REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20]([O:22][C:23]1[C:28](=[O:29])[CH:27]=[CH:26][NH:25][C:24]=1[CH3:30])[CH3:21].[CH2:31]([O:33][CH2:34][CH2:35]O)[CH3:32].CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[CH2:20]([O:22][C:23]1[C:24]([CH3:30])=[N:25][CH:26]=[CH:27][C:28]=1[O:29][CH2:32][CH2:31][O:33][CH2:34][CH3:35])[CH3:21]
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Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(NC=CC1=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
DEAD
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (CHCl3/MeOH; 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=NC=CC1OCCOCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |